molecular formula C23H13Cl3F4N2O2 B4852071 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole

4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole

Cat. No. B4852071
M. Wt: 531.7 g/mol
InChI Key: GGRJTNSPJGTRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has also been shown to inhibit the activity of various kinases, including extracellular signal-regulated kinase (ERK) and protein kinase B (AKT), which play important roles in cell proliferation and survival.
Biochemical and Physiological Effects:
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole in lab experiments is its potential therapeutic applications in various fields of research. Its anti-inflammatory and anticancer properties make it a promising candidate for drug development. However, one limitation of using 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole in lab experiments is its limited availability and high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for research on 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole. One area of interest is its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole and its potential use in treating neurodegenerative diseases. Finally, the development of new synthesis methods for 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole may help to overcome its limited availability and high cost, making it more accessible for research purposes.
In conclusion, 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is a novel compound with potential therapeutic applications in various fields of research. Its anti-inflammatory and anticancer properties make it a promising candidate for drug development, and further research is needed to fully understand its mechanism of action and potential use in treating neurodegenerative diseases. Despite its limitations, 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has the potential to make a significant impact in the field of biomedical research.

Scientific Research Applications

4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has shown potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl3F4N2O2/c24-14-5-10-18(17(25)11-14)32-21(13-3-8-16(9-4-13)34-23(29)30)19(26)20(31-32)12-1-6-15(7-2-12)33-22(27)28/h1-11,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRJTNSPJGTRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC(F)F)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl3F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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